molecular formula C20H17N5O4 B2612639 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034465-79-5

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No. B2612639
CAS RN: 2034465-79-5
M. Wt: 391.387
InChI Key: PMYYWUXVAFTINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide” is a complex organic compound that contains several functional groups. It has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with two methoxy groups and one methyl group. The compound also contains a benzo[c]isoxazole ring and a carboxamide group .


Chemical Reactions Analysis

Triazine derivatives are known to undergo a variety of chemical reactions, including nucleophilic substitutions and additions. The reactivity of the compound can be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have moderate to high polarity due to the presence of polar functional groups and aromatic rings. They are likely to have relatively high melting and boiling points due to strong intermolecular forces .

Scientific Research Applications

Peptide Synthesis

The compound is used in the synthesis of peptides. It has been tested for reactivity in solution peptide synthesis . However, it failed to activate the carboxyl group during the formation of peptide bonds, but gave the corresponding N-triazinyl amino acid derivatives as a major product .

Esterification

The compound is used in the esterification of carboxylic acids. The corresponding esters can be obtained by esterification of carboxylic acids with this compound in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine .

Amide Synthesis

This compound is a highly effective coupling reagent used for amide synthesis . The advantages of using it as a coupling reagent include excellent product yields and the possibility that reactions can be performed in one step at room temperature and under atmospheric conditions .

Glycosylation

The compound has been used in the stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides . This reaction was successfully applied not only to monosaccharides, but also to di- and oligosaccharides .

Food Packaging

It has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of this compound effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability .

Study of Endo-beta-1,4-glucanase III Action

The compound has been used in the preparation of substrates for studying the action of endo-beta-1,4-glucanase III from Trichoderma reesei .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-27-19-22-16(23-20(24-19)28-2)11-21-18(26)13-8-9-15-14(10-13)17(29-25-15)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYYWUXVAFTINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.